molecular formula C12H10ClNO3 B3372572 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid CAS No. 923738-58-3

3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

Cat. No.: B3372572
CAS No.: 923738-58-3
M. Wt: 251.66 g/mol
InChI Key: CYIOOFBFHBHUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid is an organic compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . This compound features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of the 2-chlorophenyl group attached to the oxazole ring adds to its chemical complexity and potential reactivity.

Preparation Methods

The synthesis of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the 2-chlorophenyl group. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and the 2-chlorophenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid can be compared with other oxazole derivatives and compounds containing the 2-chlorophenyl group. Similar compounds include:

    2-Chlorophenylacetic acid: Shares the 2-chlorophenyl group but lacks the oxazole ring.

    Oxazole-4-carboxylic acid: Contains the oxazole ring but with different substituents.

    5-Phenyl-1,3-oxazole-2-carboxylic acid: Similar structure but with a phenyl group instead of the 2-chlorophenyl group. The uniqueness of this compound lies in its specific combination of the oxazole ring and the 2-chlorophenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-9-4-2-1-3-8(9)10-7-14-11(17-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIOOFBFHBHUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)CCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Reactant of Route 2
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Reactant of Route 3
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Reactant of Route 4
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Reactant of Route 5
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid
Reactant of Route 6
3-[5-(2-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.